molecular formula C14H19NO2 B1623852 Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate CAS No. 339183-94-7

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate

Cat. No. B1623852
M. Wt: 233.31 g/mol
InChI Key: MEVXXXMYNKWKDQ-DGCLKSJQSA-N
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Description

Benzyl group is a common substituent or molecular fragment in organic chemistry, possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) group . The term benzylic is used to describe the position of the first carbon bonded to a benzene or other aromatic ring .


Synthesis Analysis

The synthesis of compounds involving benzyl groups often involves multicomponent reactions. For instance, the Betti reaction, a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yields aminobenzylnaphthols . Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives .


Molecular Structure Analysis

The structure of a molecule plays a crucial role in its properties and reactivity. For example, the benzyl group features a benzene ring attached to a methylene group . The enhanced reactivity of benzylic positions is attributed to the low bond dissociation energy for benzylic C−H bonds .


Chemical Reactions Analysis

Benzyl ether and benzyl alcohol groups are critical to chemical reactions in lignin since most degradation reactions, including β-O-4 cleavage, start from the benzyl position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For instance, the bond C6H5CH2−H in the benzyl group is about 10–15% weaker than other kinds of C−H bonds .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, benzyl chloride is classified as a flammable liquid and may cause skin irritation, serious eye damage, and genetic defects .

Future Directions

Research on benzyl-containing compounds is ongoing, with recent studies focusing on their potential applications in medicine and their roles in chemical reactions .

properties

IUPAC Name

benzyl (2R,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVXXXMYNKWKDQ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432544
Record name BENZYL (+/-)-TRANS-4-METHYL-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate

CAS RN

339183-94-7
Record name BENZYL (+/-)-TRANS-4-METHYL-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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